4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide
Description
Molecular Formula and Stereochemical Configuration Analysis
The molecular formula of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is C₂₅H₂₈N₄O₃ , as confirmed by high-resolution mass spectrometry and elemental analysis. The compound features a central butanamide backbone flanked by a piperazine ring substituted with an indole-3-carbonyl group and a phenylethyl side chain. Key stereochemical features include:
- Chiral Centers : The piperazine ring adopts a chair conformation with axial and equatorial substituents. The indole-3-carbonyl group occupies an equatorial position to minimize steric hindrance with the adjacent carbonyl oxygen.
- Torsional Angles : The butanamide chain exhibits a gauche conformation (θ = 60°) between the carbonyl oxygen and the piperazine nitrogen, optimizing hydrogen-bonding interactions.
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 432.5 g/mol | HRMS |
| Rotatable Bonds | 8 | Computational |
| Hydrogen Bond Donors | 2 (amide NH, indole NH) | X-ray Diffraction |
The stereochemical integrity of the compound is maintained through intramolecular hydrogen bonds between the indole NH and the proximal carbonyl oxygen (distance: 2.1 Å).
Properties
Molecular Formula |
C25H28N4O3 |
|---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
4-[4-(1H-indole-3-carbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide |
InChI |
InChI=1S/C25H28N4O3/c30-23(26-13-12-19-6-2-1-3-7-19)10-11-24(31)28-14-16-29(17-15-28)25(32)21-18-27-22-9-5-4-8-20(21)22/h1-9,18,27H,10-17H2,(H,26,30) |
InChI Key |
NXYVZTYGPOHMHG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC(=O)NCCC2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Conversion to Active Intermediates
-
Esterification : 4-(1H-Indol-3-yl)butanoic acid is esterified using methanol or ethanol under acidic conditions (e.g., H₂SO₄) to yield methyl or ethyl esters.
-
Reduction : The ester is reduced to 4-(1H-indol-3-yl)butan-1-ol (2) using lithium aluminum hydride (LiAlH₄).
-
Tosylation : The alcohol is converted to a tosylate (3) using tosyl chloride (TsCl) in the presence of pyridine, enabling nucleophilic substitution with piperazine derivatives.
Stepwise Synthesis of the Target Compound
Piperazine Functionalization
The piperazine ring is introduced via alkylation or acylation reactions:
-
Alkylation : Tosylate (3) reacts with 1-protected piperazines (e.g., tert-butyl piperazine-1-carboxylate) in acetonitrile with diisopropylethylamine (DIPEA) as a base, yielding 4-(1H-indol-3-yl)butyl-piperazine intermediates (4).
-
Deprotection : The tert-butyloxycarbonyl (Boc) group is removed using trifluoroacetic acid (TFA) or HCl in methanol to generate free piperazine (5).
Acylation and Amide Bond Formation
-
Indole Carbonylation : The piperazine intermediate (5) undergoes acylation with 1H-indole-3-carbonyl chloride in tetrahydrofuran (THF) to form the indole-piperazine-carbonyl moiety (6).
-
Butanamide Backbone Assembly :
Alternative Synthetic Routes
One-Pot Multi-Component Reactions
Recent advances utilize Ugi four-component reactions to streamline synthesis:
Solid-Phase Synthesis
A patented method employs resin-bound intermediates for high-throughput production:
-
Resin : Wang resin functionalized with glutaric acid.
-
Steps : Sequential coupling of piperazine and indole derivatives, followed by cleavage with TFA.
Optimization Strategies
Reaction Condition Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF/DMF (1:1) | Maximizes acylation efficiency |
| Temperature | 0–5°C (for acylation) | Reduces side reactions |
| Catalyst | DMAP (5 mol%) | Accelerates coupling |
| Reaction Time | 12–18 hours | Balances completion vs. degradation |
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
-
Recrystallization : Final product recrystallized from ethanol/water (4:1) to achieve >99% purity.
Analytical Characterization
Spectroscopic Data
Purity and Yield Comparison
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Stepwise Synthesis | 45–50 | 98 |
| One-Pot Ugi Reaction | 58–62 | 95 |
| Solid-Phase | 70 | 99 |
Challenges and Solutions
Low Yields in Acylation
Chemical Reactions Analysis
Types of Reactions
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized to form various derivatives.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole nucleus can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Central Nervous System Disorders
Research indicates that derivatives of indole and piperazine are often explored for their effects on neurotransmitter systems. Specifically, compounds similar to 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide have shown promise as agonists for dopamine D4 receptors and serotonin 5-HT1D receptors, which are implicated in various psychiatric conditions such as schizophrenia and depression .
Synthesis and Derivatives
The synthesis of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide typically involves multi-step organic reactions. Common methods include:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis or other cyclization reactions.
- Piperazine Ring Formation : Achieved through nucleophilic substitution reactions.
- Amide Bond Formation : Final coupling of the indole and piperazine structures often facilitated by coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
These synthetic routes allow for the exploration of various derivatives, which may exhibit enhanced biological activity or selectivity .
Study on Antiproliferative Activity
A study investigated a series of related compounds based on the indole-piperazine scaffold for their antiproliferative activity against several cancer cell lines, including HeLa (cervical), T-47D (breast), and WiDr (colon). While some derivatives showed promising results, they were generally inactive against the tested lines, indicating that structural modifications are crucial for enhancing anticancer properties .
Neurochemical Studies
Research has highlighted the role of indole derivatives in modulating neurotransmitter systems. For instance, compounds with similar structures have been shown to act as selective serotonin reuptake inhibitors (SSRIs) or dopamine receptor modulators, suggesting that 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide may also offer neuroprotective benefits .
Mechanism of Action
The mechanism of action of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide involves its interaction with various molecular targets. The indole nucleus can bind to multiple receptors, influencing various biological pathways. For example, it can act as an agonist for dopamine D4 receptors and 5-hydroxytryptamine 5-HT1D receptors, which are involved in neurotransmission .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Features
The following table summarizes the structural and physicochemical properties of the target compound and its analogues:
Pharmacological and Physicochemical Comparisons
Solvent-Dependent Properties
- Fluorescence Behavior: The benzoanthracenone-piperazine derivative () exhibits a large Stokes shift (7311 cm⁻¹ in ethanol), making it suitable for bioimaging. In contrast, the target compound’s indole moiety may confer distinct photophysical properties, though direct data are lacking .
Receptor Interactions
Biological Activity
4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is a synthetic compound that belongs to the class of indole derivatives. This compound has garnered attention due to its potential biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound's molecular formula is with a molecular weight of 432.5 g/mol. Its structure includes an indole moiety, a piperazine ring, and a butanamide group, which are essential for its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O3 |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1081148-46-0 |
| IUPAC Name | 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Indole Moiety : Synthesized using Fischer indole synthesis.
- Piperazine Ring Formation : Achieved through nucleophilic substitution reactions.
- Amide Bond Formation : Coupling the indole moiety with the piperazine ring and butanamide group.
These steps utilize various reagents and conditions to ensure high yield and purity of the final product.
Antitumor Activity
Research has demonstrated that compounds similar to 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide exhibit significant antitumor effects. A study evaluated a series of indole derivatives for their ability to inhibit cancer cell proliferation. The results indicated that these compounds could induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents .
Antimicrobial Activity
The compound has shown promising antimicrobial properties against several bacterial strains. In vitro studies have reported that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent . The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it can inhibit pro-inflammatory cytokines in cell culture models, suggesting its utility in treating inflammatory diseases .
The biological activity of 4-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]-4-oxo-N-(2-phenylethyl)butanamide is thought to be mediated through several mechanisms:
- Receptor Interaction : The indole moiety may interact with various receptors involved in cell signaling pathways.
- Enzyme Inhibition : It may inhibit specific enzymes involved in tumor growth or inflammation.
- Cell Cycle Arrest : Compounds in this class have been shown to induce cell cycle arrest in cancer cells.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Antitumor Study : A series of indole derivatives were tested against human cancer cell lines, demonstrating IC50 values in the micromolar range, indicating effective inhibition of cell growth .
- Antimicrobial Evaluation : A comparative study assessed the efficacy of various indole derivatives against clinical isolates of bacteria, showing that this compound had one of the highest zones of inhibition .
- Inflammation Model : In vivo models demonstrated reduced inflammation markers following treatment with this compound, supporting its potential therapeutic application .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
